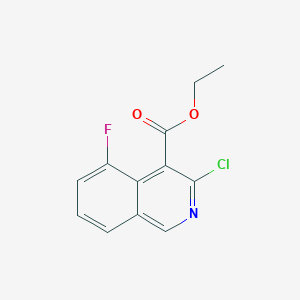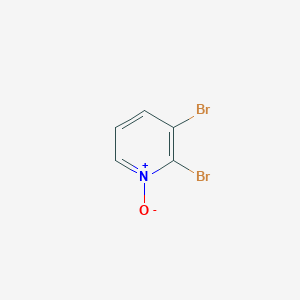
2,3-Dibromopyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 3rd positions, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromopyridine 1-oxide typically involves the bromination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2nd and 3rd positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromopyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium amide, and thiols. These reactions are typically carried out in polar solvents like liquid ammonia or dimethylformamide.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the N-oxide group.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for further oxidation.
Major Products Formed:
Substitution Reactions: Products include 2,3-diaminopyridine and 2,3-dithiopyridine.
Reduction Reactions: The major product is 2,3-dibromopyridine.
Oxidation Reactions: Products can include various pyridine derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dibromopyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of nucleophilic parts towards electrophiles. This property is exploited in various catalytic reactions and synthetic processes.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromopyridine: Lacks the N-oxide group, making it less reactive in certain catalytic processes.
2,3-Dichloropyridine 1-oxide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,3-Diiodopyridine 1-oxide: Contains iodine atoms, which can significantly alter its chemical properties and reactivity.
Uniqueness: 2,3-Dibromopyridine 1-oxide is unique due to the presence of both bromine atoms and the N-oxide group. This combination imparts distinct reactivity patterns, making it valuable in various synthetic and catalytic applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Eigenschaften
Molekularformel |
C5H3Br2NO |
|---|---|
Molekulargewicht |
252.89 g/mol |
IUPAC-Name |
2,3-dibromo-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3Br2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H |
InChI-Schlüssel |
XAVYEANEJDDGDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C([N+](=C1)[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


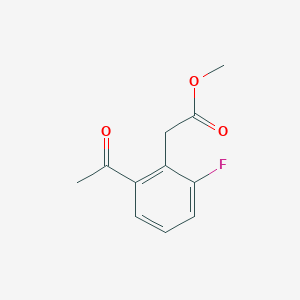

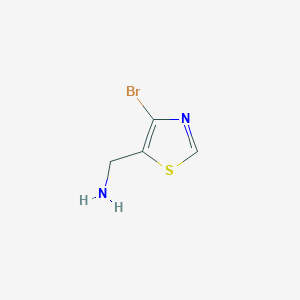


![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
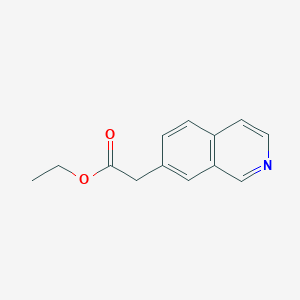

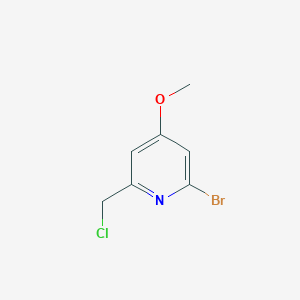
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
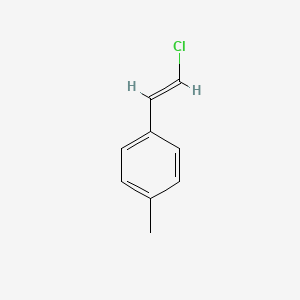

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
